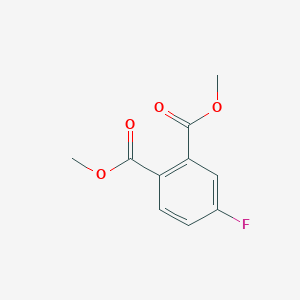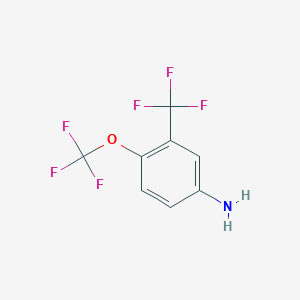
N-琥珀酰-Ala-Ala-Val-Ala对硝基苯胺
描述
N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide is a synthetic peptide substrate used primarily in biochemical research. It is a chromogenic compound, meaning it produces a color change when it undergoes a chemical reaction. This compound is particularly useful for studying protease activity, including enzymes like elastase and subtilisin .
科学研究应用
N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide is widely used in various fields of scientific research:
Biochemistry: As a substrate to study the activity of proteases.
Molecular Biology: In assays to understand enzyme kinetics and inhibition.
Medicine: For developing diagnostic tests for diseases involving protease activity.
Industry: In the production of enzyme-based cleaning agents and pharmaceuticals.
作用机制
Target of Action
N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide is a synthetic peptide substrate primarily targeted by proteases, elastase, and subtilisin . These enzymes play a crucial role in protein degradation and turnover, which are essential for maintaining cellular homeostasis.
Mode of Action
The compound interacts with its target enzymes through a process known as hydrolysis . The enzymes cleave the peptide bond in the substrate, leading to the release of p-nitroaniline, a chromophore that can be detected spectrophotometrically .
Pharmacokinetics
As a peptide substrate, it is expected to have good solubility in dmf , which could potentially enhance its bioavailability.
Result of Action
The hydrolysis of N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide by its target enzymes results in the release of p-nitroaniline . This can be used as a measure of enzyme activity, providing valuable information about the state of protein turnover in the cell.
Action Environment
The action of N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide is influenced by environmental factors such as temperature and pH. For instance, the activity of the enzymes it targets can be affected by changes in these parameters. Furthermore, the stability of the compound itself may be influenced by storage conditions .
生化分析
Biochemical Properties
N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide interacts with various enzymes such as elastase and subtilisin . It is used as a substrate in the assay of these enzymes . The nature of these interactions involves the hydrolysis of the substrate by the enzyme, leading to a color change that can be measured .
Molecular Mechanism
The molecular mechanism of N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide involves its interaction with enzymes such as elastase and subtilisin . These enzymes cleave the substrate, leading to the release of p-nitroaniline, which can be detected due to its color .
Temporal Effects in Laboratory Settings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide involves the condensation of succinylated amino acids with p-nitroaniline. The general steps are as follows:
Succinylation: Succinic anhydride reacts with alanine to form N-succinyl-alanine.
Peptide Bond Formation: Sequential coupling of alanine, valine, and alanine to the N-succinyl-alanine using peptide coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Final Coupling: The tetrapeptide is then coupled with p-nitroaniline under similar conditions to form the final product.
Industrial Production Methods
Industrial production of N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: For controlled reaction conditions.
Purification: Using techniques like crystallization and chromatography to achieve high purity levels.
Quality Control: Ensuring the product meets the required specifications through rigorous testing.
化学反应分析
Types of Reactions
N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide primarily undergoes hydrolysis reactions catalyzed by proteases. The hydrolysis of the peptide bond releases p-nitroaniline, which can be quantitatively measured due to its chromogenic properties .
Common Reagents and Conditions
Proteases: Such as elastase and subtilisin.
Buffers: Typically, phosphate-buffered saline (PBS) at physiological pH.
Temperature: Reactions are often conducted at 37°C to mimic physiological conditions.
Major Products
The major product of the hydrolysis reaction is p-nitroaniline, which is detected spectrophotometrically .
相似化合物的比较
Similar Compounds
N-Succinyl-Ala-Ala-Ala p-nitroanilide: Another chromogenic substrate used for elastase activity assays.
N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide: Used for subtilisin activity assays.
Uniqueness
N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide is unique due to its specific sequence, which makes it an ideal substrate for certain proteases like elastase and subtilisin. Its chromogenic nature allows for easy detection and quantification of enzyme activity .
属性
IUPAC Name |
4-[[1-[[1-[[3-methyl-1-[[1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N6O9/c1-12(2)20(24(37)27-14(4)22(35)28-16-6-8-17(9-7-16)30(38)39)29-23(36)15(5)26-21(34)13(3)25-18(31)10-11-19(32)33/h6-9,12-15,20H,10-11H2,1-5H3,(H,25,31)(H,26,34)(H,27,37)(H,28,35)(H,29,36)(H,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHHIHIBYVIDMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N6O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50393257 | |
| Record name | N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50393257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
550.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108322-03-8 | |
| Record name | N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50393257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B35170.png)



![7-(2-Aminoethyl)benzo[d]thiazol-2-ol](/img/structure/B35179.png)

![2,4-Dichloro-5-[(ethylthio)methyl]pyrimidine](/img/structure/B35183.png)



![2-Aminobenzo[d]thiazole-5-carbonitrile](/img/structure/B35190.png)


